2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Description
This compound is a heterocyclic organic molecule featuring a benzothiazole ring fused to a pyrazolone core, with additional substituents including a 4-toluidinoethylidene group and a trifluoromethyl (CF₃) moiety. The CF₃ group enhances lipophilicity and metabolic stability, and the 4-toluidinoethylidene substituent introduces an aromatic amine capable of hydrogen bonding. These structural attributes suggest applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-11-7-9-13(10-8-11)24-12(2)16-17(20(21,22)23)26-27(18(16)28)19-25-14-5-3-4-6-15(14)29-19/h3-10,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHETBLRDAKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related derivatives based on core heterocycles and substituents:
Table 1: Key Structural and Functional Comparisons
| Compound Name/Structure | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Benzothiazole-Pyrazolone | CF₃, 4-toluidinoethylidene | Potential anti-inflammatory, antibacterial | — |
| Compound A (Benzothiazole derivative) | Benzothiazole | — | Antibacterial | |
| (5Z)-3-Butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone | Propoxyphenyl, butyl | Drug design research | |
| 3-(4-Chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Triazolothiadiazole | Chloro, fluorophenyl, dimethylpyrazole | Distinct biological activities | |
| 2-(Benzothiazol-2-ylsulfanyl)-1-Morpholin-4-yl-ethanone | Benzothiazole | Sulfanyl, morpholinyl | Pharmacological activities |
Key Differentiators
Benzothiazole vs. Thiazolidinone/Triazolothiadiazole Derivatives: The benzothiazole-pyrazolone hybrid in the target compound offers dual aromatic systems, enhancing π-π stacking and hydrogen-bonding capabilities compared to thiazolidinone derivatives (e.g., ), which prioritize sulfur-based reactivity . Triazolothiadiazoles () exhibit nitrogen-rich cores but lack the pyrazolone tautomerism, reducing their versatility in redox reactions .
Trifluoromethyl Group: The CF₃ group in the target compound increases electronegativity and metabolic stability, similar to trifluoromethylphenyl derivatives (), but contrasts with non-fluorinated analogs (e.g., ) .
4-Toluidinoethylidene Substituent: This group provides a planar aromatic amine for hydrogen bonding, differing from morpholine () or propoxyphenyl () substituents, which alter solubility and target specificity .
Research Findings
- Antibacterial Potential: Benzothiazole derivatives (e.g., Compound A in ) show antibacterial activity, suggesting the target compound may share this trait but with enhanced stability due to CF₃ .
- Drug Design Flexibility: The pyrazolone core allows for keto-enol tautomerism, enabling pH-dependent reactivity absent in rigid thiazolidinones () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
